molecular formula C9H8BrF B2692255 1-Bromo-3-(1-fluorocyclopropyl)benzene CAS No. 1780601-66-2

1-Bromo-3-(1-fluorocyclopropyl)benzene

Cat. No.: B2692255
CAS No.: 1780601-66-2
M. Wt: 215.065
InChI Key: ZWAGAJBWSASIFZ-UHFFFAOYSA-N
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Description

1-Bromo-3-(1-fluorocyclopropyl)benzene is an organic compound with the molecular formula C9H8BrF It is a derivative of benzene, where a bromine atom and a fluorocyclopropyl group are substituted at the 1 and 3 positions, respectively

Preparation Methods

The synthesis of 1-Bromo-3-(1-fluorocyclopropyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available benzene derivatives.

    Cyclopropanation: The fluorocyclopropyl group is introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts to form the cyclopropane ring with a fluorine substituent.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Bromo-3-(1-fluorocyclopropyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution, forming new derivatives.

    Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative, forming new carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

Common reagents and conditions for these reactions include palladium catalysts for coupling reactions and strong nucleophiles for substitution reactions. Major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-3-(1-fluorocyclopropyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-Bromo-3-(1-fluorocyclopropyl)benzene exerts its effects depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

1-Bromo-3-(1-fluorocyclopropyl)benzene can be compared with other similar compounds, such as:

    1-Bromo-3-(1-chlorocyclopropyl)benzene: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and properties.

    1-Bromo-3-(1-methylcyclopropyl)benzene: Contains a methyl group instead of fluorine, affecting its chemical behavior and applications.

    1-Bromo-3-(1-hydroxycyclopropyl)benzene:

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric effects, influencing its reactivity and interactions in various applications.

Properties

IUPAC Name

1-bromo-3-(1-fluorocyclopropyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF/c10-8-3-1-2-7(6-8)9(11)4-5-9/h1-3,6H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAGAJBWSASIFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780601-66-2
Record name 1-bromo-3-(1-fluorocyclopropyl)benzene
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